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‘ Compound of Interest

Compound Name: (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Cat. No.: B1400758

An In-Depth Technical Guide to (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride (CAS: 1126432-04-9)

Introduction

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral, saturated heterocyclic compound featuring a fused piperazine and
morpholine ring system. Its rigid, bicyclic structure and the presence of basic nitrogen atoms make it a compelling scaffold for investigation
in medicinal chemistry and drug discovery. The piperazine and morpholine moieties are considered "privileged structures" in
pharmaceutical development, frequently appearing in a wide array of clinically successful drugs due to their favorable pharmacokinetic
properties and ability to engage with various biological targets.[3][4] This guide provides a comprehensive overview of the chemical
properties, a plausible synthetic approach, analytical considerations, and the potential therapeutic applications of this specific enantiomer.

Physicochemical and Structural Properties

The fundamental properties of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride are summarized below. These data are compiled
from various chemical suppliers and computational databases.[5]

Property Value

CAS Number 1126432-04-9

Molecular Formula C7H16CI2N20

Molecular Weight 215.12 g/mol

IUPAC Name (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride
SMILES C1CN2CCOC[C@H]2CNL1.ClL.CI

InChl Key NTFPIALZQJURCZ-XCUBXKJBSA-N

Physical Form Solid

Purity (Typical) >95%

Storage Conditions Store at room temperature in an inert atmosphere, keep dry and cool.
Topological Polar Surface Area (TPSA) 24.5 Az

LogP (Computed) 0.134

digraph "Chemical Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];
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// Atom nodes

N1 [label="N", pos="0,0!"1;

Cl [label="CH2", pos="1.2,0.5!"];
C2 [label="CH2", pos="2.4,0!"1;

N2 [label="N", pos="2.4,-1.5!"];
C3 [label="CH", pos="1.2,-2!"];

C4 [label="CH2", pos="0,-1.5!"];
01 [label="0", pos="-1.2,-2!"];

C5 [label="CH2", pos="-1.2,0.5!"1;

// Dihydrochloride
Cl1l [label=".2HCl", pos="4,-1!", fontcolor="#5F6368"];

// Edges for the ring structure
edge [penwidth=1.5, color="#202124"];

N1 -- C1;
Cl -- C2;
C2 -- N2;
N2 -- C3;
C3 -- C4;
C4 -- NI1;
C3 -- 01 [style=dashed]; // Indicating fusion
01 -- C5;
C5 -- NI1;

// Chirality
chiral center [label="(R)", pos="1.5,-2.5!", fontcolor="#EA4335", fontsize=14, fontname="Arial-Bold"];
}

Caption: 2D structure of (R)-Octahydropyrazino[2,1-c][1][2]oxazine.

Plausible Enantioselective Synthesis

While a specific, published synthesis for (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is not readily available in the literature,
a chemically sound and enantioselective route can be proposed based on established methods for the synthesis of chiral piperazines and
related fused heterocycles.[1][6] The following protocol starts from a commercially available chiral building block, (R)-piperazine-2-
carboxylic acid, to ensure the desired stereochemistry at the bridgehead carbon.

Core Rationale: The synthesis hinges on the construction of the morpholine ring onto a pre-existing chiral piperazine core. This is achieved
through N-alkylation with a two-carbon unit bearing a leaving group and a protected hydroxyl group, followed by deprotection and
intramolecular cyclization.
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Proposed Synthesis Workflow

Start: (R)-Piperazine-2-carboxylic acid

Step 1: Orthogonal Protection
(e.g., Boc and Benzyl)

Step 2: Carboxylic Acid Reduction
(e.g., LIAIH4)

Step 3: N-Alkylation
(with 2-bromoethanol derivative)

Step 4: Deprotection of Hydroxyl Group

Step 5: Intramolecular Cyclization
(e.g., Williamson Ether Synthesis)

Step 6: Final Deprotection of Piperazine N

Step 7: Salt Formation
(with HCI in ether)

End Product:
(R)-Octahydropyrazino[2,1-c][1,4]oxazine
dihydrochloride

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Orthogonal Protection of (R)-Piperazine-2-carboxylic acid
» Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system (e.g., dioxane/water).
» Add Di-tert-butyl dicarbonate (Bocz20) and a base (e.g., NaOH) to protect the N4 nitrogen.

» After the reaction is complete, isolate the N4-Boc protected intermediate.
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» Protect the N1 nitrogen with a benzyl group using benzyl bromide (BnBr) and a non-nucleophilic base (e.g., NaH) in an aprotic solvent
like THF. This yields a fully protected, chiral piperazine intermediate.

Step 2: Reduction of the Carboxylic Acid
« Dissolve the protected piperazine from Step 1 in anhydrous THF and cool to 0°C under an inert atmosphere.
« Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlHa4), to reduce the carboxylic acid to a primary alcohol.

» Quench the reaction carefully with water and a base, then extract and purify the resulting (R)-4-benzyl-1-(tert-butyl)piperazine-2-
yl)methanol.

Step 3: N-Alkylation to Introduce the Morpholine Precursor

» This step is theoretical as it involves deprotection of the Boc group followed by selective alkylation. A more direct approach might involve
starting with a different protecting group strategy. Assuming selective deprotection of the Boc group is possible, the resulting secondary
amine would be alkylated.

+ React the N-deprotected piperazine with 2-(2-bromoethoxy)tetrahydro-2H-pyran in the presence of a base like potassium carbonate in
acetonitrile. The THP group serves as a protecting group for the hydroxyl functionality.

Step 4 & 5: Deprotection and Intramolecular Cyclization
« Treat the product from Step 3 with an acid (e.g., aqueous HCI) to remove the THP protecting group, revealing the free hydroxyl group.

» Induce intramolecular cyclization by treating the amino alcohol with a base (e.g., sodium hydride) in THF. The alkoxide formed will
displace the benzyl group (or an alternative leaving group from a modified strategy) in an intramolecular Williamson ether synthesis to
form the fused oxazine ring.

Step 6 & 7: Final Deprotection and Salt Formation

If a benzyl group remains on the piperazine nitrogen, remove it via catalytic hydrogenation (Hz, Pd/C).

Dissolve the final free base in a suitable solvent like diethyl ether or isopropanol.

Bubble dry HCI gas through the solution, or add a solution of HCI in ether, to precipitate the dihydrochloride salt.

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

While specific experimental spectra for this compound are not publicly available, quality control would rely on a standard suite of analytical
techniques.

* Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H NMR would be expected to show a complex series of multiplets in the aliphatic region (typically 2.0-4.0 ppm) corresponding to the
non-equivalent protons of the fused ring system. The number of signals and their splitting patterns would confirm the connectivity.

o 13C NMR would show distinct signals for each of the seven carbon atoms in the heterocyclic core.

* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion of
the free base (C7H14N20), providing definitive confirmation of the elemental composition.
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» Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity, a chiral HPLC method would be developed
using a suitable chiral stationary phase.

« Certificate of Analysis (CoA): For any research application, a supplier-provided CoA should be consulted, which would typically report
the purity as determined by HPLC or NMR and confirm the identity.

Potential Applications in Drug Discovery

The rigid, fused pyrazino-oxazine scaffold is a promising starting point for the design of novel therapeutic agents. The stereochemistry at
the 9a position is critical for defining the three-dimensional arrangement of substituents and their interactions with biological targets.

¢ Central Nervous System (CNS) Agents: Both piperazine and morpholine are prevalent in drugs targeting the CNS. The
octahydropyrido[2,1-c][1][2]oxazine system, a close analogue, has been shown to possess CNS depressant activity.[7] This suggests
that derivatives of the title compound could be explored for applications as anxiolytics, antidepressants, or antipsychotics.

» Anticancer Agents: The piperazine ring is a key component of numerous anticancer drugs, including Imatinib.[4] Fused heterocyclic
systems containing piperazine and morpholine have been investigated as DNA-binding agents and inhibitors of various cancer-related
targets.[8][9]

« Antiviral and Antimicrobial Agents: The diverse biological activities of piperazine derivatives extend to antiviral and antimicrobial effects.
[3][4] The unique conformation of this fused system could lead to novel inhibitors of viral or bacterial enzymes.

The development of this core would involve synthesizing a library of derivatives by functionalizing the two secondary amine positions to
explore the structure-activity relationship (SAR) for various biological targets.

Safety and Handling

Based on supplier safety data sheets (SDS), (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride should be handled with
appropriate care in a laboratory setting.

o Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause
respiratory irritation).

« Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound and to use appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. pubs.acs.org [pubs.acs.org]

2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

» 3. scispace.com [scispace.com]

4. researchgate.net [researchgate.net]

¢ 5. chemscene.com [chemscene.com]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://pubs.acs.org/doi/10.1021/acs.orglett.6b01190
https://pmc.ncbi.nlm.nih.gov/articles/PMC11195447/
https://pubs.acs.org/doi/abs/10.1021/jacs.5b11288
https://www.researchgate.net/publication/371195696_Research_progress_of_piperazine_and_morpholine_derivatives_in_the_discovery_of_agricultural_chemicals
https://www.abovchem.com/PNOAC610457.html
https://www.biosynth.com/p/PTB75942/1089759-42-1-9as-octahydropyrazino21-c14oxazine
https://scispace.com/pdf/piperazine-and-morpholine-synthetic-preview-and-1krifuujnx.pdf
https://www.researchgate.net/publication/371195696_Research_progress_of_piperazine_and_morpholine_derivatives_in_the_discovery_of_agricultural_chemicals
https://pubs.acs.org/doi/10.1021/acs.orglett.6b01190
https://pmc.ncbi.nlm.nih.gov/articles/PMC11195447/
https://www.benchchem.com/product/b1400758?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.orglett.6b01190
https://pmc.ncbi.nlm.nih.gov/articles/PMC11195447/
https://scispace.com/pdf/piperazine-and-morpholine-synthetic-preview-and-1krifuujnx.pdf
https://www.researchgate.net/publication/371195696_Research_progress_of_piperazine_and_morpholine_derivatives_in_the_discovery_of_agricultural_chemicals
https://www.chemscene.com/1126432-04-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

6. BJOC - The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline
derivatives [beilstein-journals.org]

e 7. pubs.acs.org [pubs.acs.org]

8. (S)-octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride - CAS:1089280-14-7 - Abovchem [abovchem.com]
¢ 9. (9AS)-Octahydropyrazino[2,1-c][1,4]oxazine | 1089759-42-1 | PTB75942 [biosynth.com]

» To cite this document: BenchChem. [(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride CAS number 1126432-04-9]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1400758#r-octahydropyrazino-2-1-c-oxazine-dihydrochloride-
cas-number-1126432-04-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of
this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.
Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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